![molecular formula C17H17ClFN3O3S B2653429 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea CAS No. 1202990-83-7](/img/structure/B2653429.png)
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea
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Description
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases associated with CFTR dysfunction.
Scientific Research Applications
Radiochemical Synthesis
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea has been utilized in the radiochemical synthesis of potent nonpeptide CCR1 antagonists. The synthesis involved module-assisted procedures to create compounds such as [18F]4, demonstrating its application in producing radio-labeled molecules for potential therapeutic and diagnostic purposes (Mäding et al., 2006).
Crystallography and Molecular Interactions
The compound has been a subject in the study of crystal structures and molecular interactions. Research has focused on understanding the intermolecular interactions in derivatives of related structures, which can be critical in drug design and material science (Shukla et al., 2014).
Biological Activities
Investigations into biological activities of compounds containing a similar structure have been conducted. This includes the study of fungicidal activities, highlighting its potential in agricultural applications or as a starting point for the development of new bioactive compounds (Xu et al., 2005).
Synthesis of Heterocyclic Compounds
The compound's structure is also relevant in the synthesis of various heterocyclic compounds. Such studies contribute to the development of new synthetic methods and the discovery of novel compounds with potential applications in pharmaceuticals and materials science (Reeve & Coley, 1979).
properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3S/c18-15-7-6-14(10-16(15)22-8-1-9-26(22,24)25)21-17(23)20-11-12-2-4-13(19)5-3-12/h2-7,10H,1,8-9,11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLYRGKEMRZMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea |
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